molecular formula C16H25NO3 B12631453 N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide CAS No. 920277-29-8

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide

Cat. No.: B12631453
CAS No.: 920277-29-8
M. Wt: 279.37 g/mol
InChI Key: WPMXQNFWJCIHFL-LSDHHAIUSA-N
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Description

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups

Preparation Methods

The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Chemical Reactions Analysis

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide can be compared with other benzamide derivatives, such as:

Properties

CAS No.

920277-29-8

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide

InChI

InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15+/m0/s1

InChI Key

WPMXQNFWJCIHFL-LSDHHAIUSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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